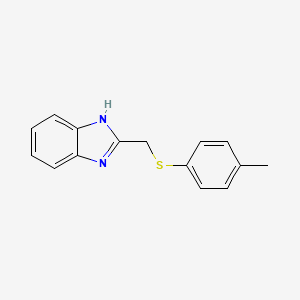

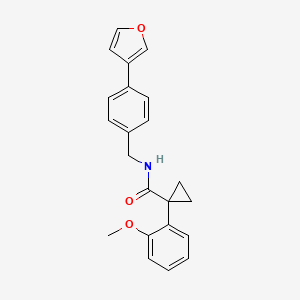

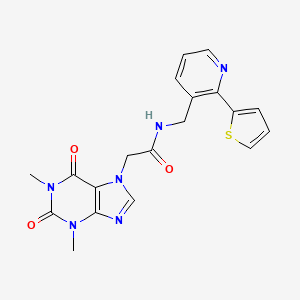

![molecular formula C17H17FN2O2 B2873716 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1017677-65-4](/img/structure/B2873716.png)

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known as FPH1, is a small molecule inhibitor that has been developed for the study of the Rho GTPase family of proteins. Rho GTPases are a group of proteins that play important roles in cell signaling and cytoskeletal dynamics. FPH1 has been shown to selectively inhibit the activity of the Rho GTPase Cdc42, making it a useful tool for studying the function of this protein in various biological processes.

Mechanism of Action

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one works by binding to the active site of Cdc42 and preventing it from interacting with downstream effector proteins. This results in a decrease in the activity of Cdc42 and a disruption of the cellular processes that depend on its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one have been extensively studied in vitro and in vivo. In vitro studies have shown that 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can inhibit the activity of Cdc42 in a dose-dependent manner, with higher concentrations of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one resulting in greater inhibition. In vivo studies have shown that 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can inhibit the formation of filopodia and impair cell migration in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one in lab experiments is its selectivity for Cdc42. This allows researchers to specifically study the function of this protein without affecting the activity of other Rho GTPases. However, one limitation of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is its relatively low potency compared to other Cdc42 inhibitors. This can make it difficult to achieve complete inhibition of Cdc42 activity in some experimental systems.

Future Directions

There are several potential future directions for research involving 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective Cdc42 inhibitors that can be used in a wider range of experimental systems. Another area of interest is the use of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one in combination with other inhibitors or drugs to study the effects of Cdc42 inhibition in more complex biological systems. Finally, 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one may have potential therapeutic applications in diseases where Cdc42 is dysregulated, such as cancer and neurological disorders.

Synthesis Methods

The synthesis of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has been described in a number of research articles. One common method involves the reaction of 2-fluorobenzaldehyde with 2-ethyl-4-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium acetate and a reducing agent to yield 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Scientific Research Applications

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has been extensively used in scientific research to study the function of Cdc42 in various cellular processes. For example, 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has been shown to inhibit the formation of filopodia, which are thin, finger-like protrusions that cells use for sensing and interacting with their environment. 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has also been used to study the role of Cdc42 in cell migration, cell division, and the regulation of actin cytoskeleton dynamics.

properties

IUPAC Name |

7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-8-7-12(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLETWYZZYAYJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

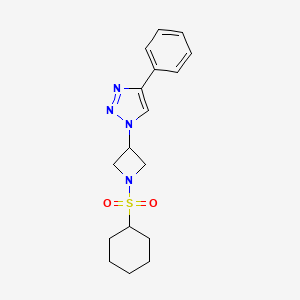

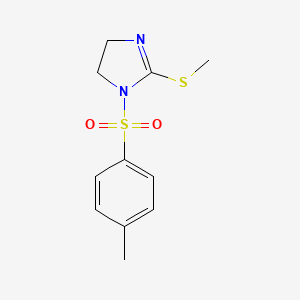

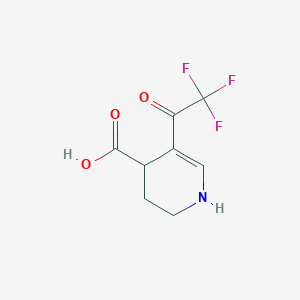

![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)

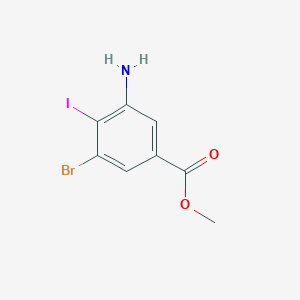

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)